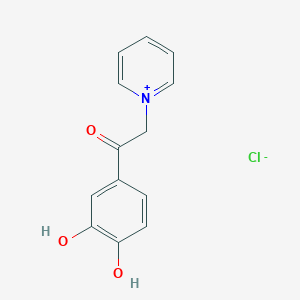
1-(3,4-Dihydroxyphenyl)-2-pyridin-1-ium-1-ylethanone;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3,4-Dihydroxyphenyl)-2-pyridin-1-ium-1-ylethanone;chloride is a useful research compound. Its molecular formula is C13H12NO3+ and its molecular weight is 230.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3,4-Dihydroxyphenyl)-2-pyridin-1-ium-1-ylethanone;chloride, also known by its CAS number 6623-55-8, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H12ClNO3. The compound features a pyridine ring and a dihydroxyphenyl group, contributing to its unique reactivity and biological activity.
Structural Representation:
Anticancer Properties
Research indicates that compounds structurally similar to 1-(3,4-Dihydroxyphenyl)-2-pyridin-1-ium have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that derivatives exhibit potent activity against HeLa cells with IC50 values comparable to established chemotherapeutics like cisplatin .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. In particular, studies have focused on its ability to inhibit carboxylesterase (CaE), which plays a role in drug metabolism and detoxification processes. Molecular docking studies suggest that the compound binds effectively to the active site of CaE, enhancing its inhibitory potential .
Antioxidant Activity
The antioxidant properties of 1-(3,4-Dihydroxyphenyl)-2-pyridin-1-ium have also been evaluated. Compounds with similar structures have shown significant radical-scavenging activity in assays such as the ABTS assay, indicating their potential as protective agents against oxidative stress .
Case Studies and Research Findings
Eigenschaften
CAS-Nummer |
6623-55-8 |
|---|---|
Molekularformel |
C13H12NO3+ |
Molekulargewicht |
230.24 g/mol |
IUPAC-Name |
1-(3,4-dihydroxyphenyl)-2-pyridin-1-ium-1-ylethanone |
InChI |
InChI=1S/C13H11NO3/c15-11-5-4-10(8-12(11)16)13(17)9-14-6-2-1-3-7-14/h1-8H,9H2,(H-,15,16,17)/p+1 |
InChI-Schlüssel |
WHVFPQYXJQZEFV-UHFFFAOYSA-O |
SMILES |
C1=CC=[N+](C=C1)CC(=O)C2=CC(=C(C=C2)O)O.[Cl-] |
Kanonische SMILES |
C1=CC=[N+](C=C1)CC(=O)C2=CC(=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















